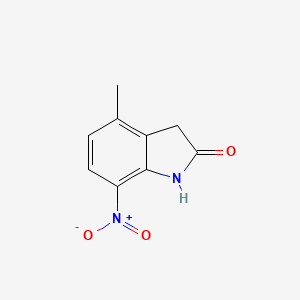
2,3-Diamino-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-5-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure consists of a benzene ring substituted with two amino groups at the 2nd and 3rd positions and a methyl group at the 5th position, along with an amide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methylbenzamide typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dinitro-5-methylbenzoic acid.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 2,3-diamino-5-methylbenzoic acid is then converted to its amide form by reacting with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to nitro groups.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: 2,3-Dinitro-5-methylbenzamide.
Reduction: 2,3-Diamino-5-methylbenzyl alcohol.
Substitution: Various N-substituted benzamides.
Aplicaciones Científicas De Investigación
2,3-Diamino-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-5-methylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
- 2,3-Diamino-5-methylbenzoic acid
- 2,3-Diamino-5-methylbenzyl alcohol
- 2,3-Dinitro-5-methylbenzamide
Comparison: 2,3-Diamino-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2,3-diamino-5-methylbenzamide |
InChI |
InChI=1S/C8H11N3O/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,9-10H2,1H3,(H2,11,12) |
Clave InChI |
XUAQUSJLEWFTNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13670166.png)
![3-Bromo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13670168.png)
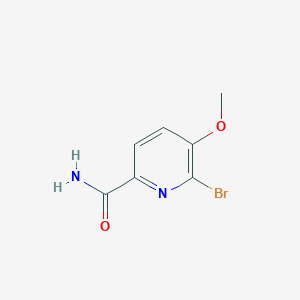
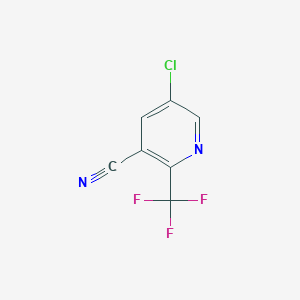
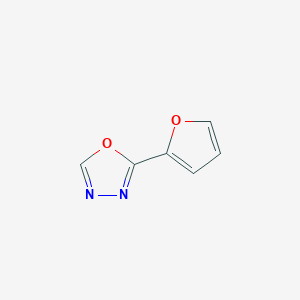

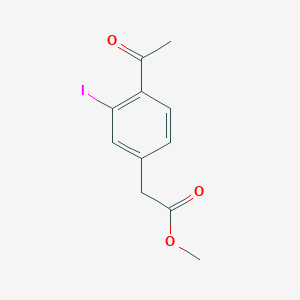
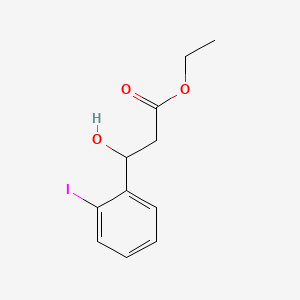
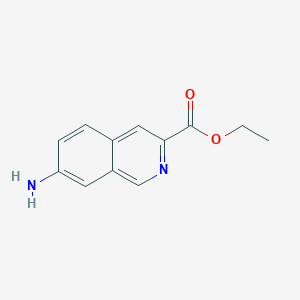


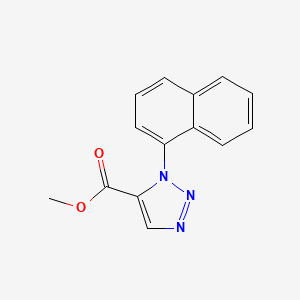
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
